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molecular formula C21H28N2O B8320991 N-[2,6-bis(1-methylethyl)phenyl]-2-[phenylmethyl]amino-acetamide

N-[2,6-bis(1-methylethyl)phenyl]-2-[phenylmethyl]amino-acetamide

Cat. No. B8320991
M. Wt: 324.5 g/mol
InChI Key: FUEIPPKNBILDMV-UHFFFAOYSA-N
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Patent
US05153226

Procedure details

Bromoacetylbromide (4.5 mL) was added portionwise to a mixture of 8.85 g 2,6-diisopropylaniline and 7.0 mL triethylamine in 300 mL EtoAc at 0° C. Upon completing the addition, excess triethylamine and 5.4 g benzylamine were added and the entire mixture was heated on the steambath for 30 minutes. The reaction mixture was allowed to sit overnight at room temperature, and was then filtered, concentrated, and filtered through silica gel (70-230 mesh) using hexane/EtoAc, 1/1, as eluant. A total of 15.62 g (96%) of the title product was obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](Br)=[O:4].[CH:6]([C:9]1[CH:15]=[CH:14][CH:13]=[C:12]([CH:16]([CH3:18])[CH3:17])[C:10]=1[NH2:11])([CH3:8])[CH3:7].[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(N(CC)CC)C>[CH3:17][CH:16]([C:12]1[CH:13]=[CH:14][CH:15]=[C:9]([CH:6]([CH3:8])[CH3:7])[C:10]=1[NH:11][C:3](=[O:4])[CH2:2][NH:26][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH3:18]

Inputs

Step One
Name
Quantity
4.5 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the entire mixture was heated on the steambath for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (70-230 mesh)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)C1=C(C(=CC=C1)C(C)C)NC(CNCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.62 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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